Product packaging for 6-Phenylspiro[3.3]heptan-2-amine(Cat. No.:)

6-Phenylspiro[3.3]heptan-2-amine

Cat. No.: B13501350
M. Wt: 187.28 g/mol
InChI Key: MAIDFFHSSQITSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Phenylspiro[3.3]heptan-2-amine is a spiro[3.3]heptane-based amine of high interest in early-stage drug discovery. This compound serves as a valuable synthetic intermediate and a three-dimensional bioisostere for aromatic rings , designed to improve the physicochemical properties and success rates of drug candidates. Its distinctive non-coplanar exit vector geometry introduces conformational rigidity and creates a unique three-dimensional scaffold that differs markedly from conventional planar aromatic systems. This spatial arrangement is advantageous for exploring novel molecular recognition scenarios in biological systems. The primary research value of this compound lies in its role as a building block for fragment development . The spiro[3.3]heptane core is characterized by a high fraction of sp3 carbons (Fsp3 = 1.0), a property correlated with better clinical outcomes. Furthermore, the amine functional group offers a versatile handle for further synthetic elaboration, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. The presence of the 6-phenyl substituent influences the compound's steric and electronic properties, which can be utilized to fine-tune the reactivity and behavior of the final molecules. Synthetic protocols for related structures often leverage advanced techniques such as multicomponent reactions and diastereoselective carbometalation for efficient construction of the spirocyclic core. This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary applications. Researchers can utilize this compound in the synthesis of novel bioactive molecules, as a template for probing protein-ligand interactions, and in the development of proprietary chemical libraries aimed at challenging biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N B13501350 6-Phenylspiro[3.3]heptan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

6-phenylspiro[3.3]heptan-2-amine

InChI

InChI=1S/C13H17N/c14-12-8-13(9-12)6-11(7-13)10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2

InChI Key

MAIDFFHSSQITSA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)N)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Spiro 3.3 Heptane Systems and Derivatives

The construction of the spiro[3.3]heptane core, a bicyclic system featuring two cyclobutane (B1203170) rings sharing a single carbon atom, requires specialized synthetic strategies. The inherent ring strain of the cyclobutane moieties necessitates carefully chosen reactions to achieve efficient ring closure.

One of the prominent methods for constructing the spiro[3.3]heptane skeleton involves a double [2+2] cycloaddition reaction. This approach typically utilizes a ketene (B1206846) or a ketene equivalent which reacts with an appropriate olefin. For the synthesis of 2,6-disubstituted spiro[3.3]heptanes, successive [2+2] cycloadditions can be employed, although this multi-step process can sometimes result in low to moderate yields and may require chromatographic purification. diva-portal.org

An alternative and often higher-yielding method involves the double substitution reaction between a dielectrophile and a dinucleophile. A practical and scalable synthesis of certain spiro[3.3]heptane derivatives starts from commercially available materials like pentaerythritol (B129877) tetrabromide. youtube.com For instance, the synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been achieved on a large scale starting from a cyclobutanone (B123998) derivative to prepare a key 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane intermediate. Subsequent double alkylation of tosylmethyl isocyanide (TosMIC) or a malonate diester constructs the second cyclobutane ring of the spiro[3.3]heptane core. rsc.org

A German patent describes the synthesis of spiro[3.3]heptan-2-ones with various substituents at the 6-position. This is achieved by reacting different alkene starting materials in a [2+2] cycloaddition, leading to a range of functionalized spiro[3.3]heptan-2-ones. The patent further suggests that these spiro[3.3]heptan-2-ones can undergo further derivatization, including the addition of aryl metal compounds to the ketone functionality.

For the specific synthesis of a 6-phenyl substituted spiro[3.3]heptanone, a plausible route would involve the [2+2] cycloaddition of a suitable ketene with a phenyl-substituted alkene. The resulting cyclobutanone could then be further elaborated to construct the second cyclobutane ring.

Functional Group Interconversions on the Spiro 3.3 Heptane Skeleton

Once the spiro[3.3]heptane framework is established, a variety of functional group interconversions (FGIs) can be performed to introduce or modify substituents at various positions. These transformations are crucial for accessing a diverse range of spiro[3.3]heptane derivatives for various applications.

A key transformation for the synthesis of the target molecule, 6-phenylspiro[3.3]heptan-2-amine, is the conversion of a ketone to an amine. Reductive amination is a powerful and widely used method for this purpose. youtube.comyoutube.comyoutube.comyoutube.com This one-pot reaction typically involves the treatment of a ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. youtube.com

The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. youtube.comyoutube.com These reagents are mild enough not to reduce the starting ketone but are capable of reducing the intermediate iminium ion. youtube.comyoutube.com

For the synthesis of this compound from a precursor 6-phenylspiro[3.3]heptan-2-one, reductive amination would be the method of choice. The general procedure would involve reacting the ketone with an ammonia source, such as ammonium chloride, and a suitable reducing agent like sodium cyanoborohydride in a protic solvent.

The table below outlines a hypothetical reaction scheme for the reductive amination of 6-phenylspiro[3.3]heptan-2-one.

ReactantReagentsProduct
6-Phenylspiro[3.3]heptan-2-one1. NH4Cl, 2. NaBH3CNThis compound

Other functional group interconversions on the spiro[3.3]heptane skeleton include the introduction of amino groups through methods like the Curtius rearrangement of a carboxylic acid derivative or the Bucherer-Bergs hydantoin (B18101) synthesis followed by hydrolysis. sigmaaldrich.com The synthesis of various functionalized spiro[3.3]heptanes, including alcohols, boronate esters, and carboxylic acids, has also been reported, providing a toolbox for creating a wide array of derivatives. rsc.org

Advanced Structural Analysis and Stereochemistry of Spiro 3.3 Heptane Amines

Spectroscopic Characterization of Spiro[3.3]heptane Derivatives

Spectroscopic methods are fundamental to confirming the identity and purity of novel compounds like 6-Phenylspiro[3.3]heptan-2-amine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information regarding the compound's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide characteristic signals that confirm its structure.

The ¹H NMR spectrum is expected to show distinct regions for the aromatic protons of the phenyl group and the aliphatic protons of the spiro[3.3]heptane core. The protons on the cyclobutane (B1203170) rings would exhibit complex splitting patterns due to geminal and vicinal coupling. The proton attached to the same carbon as the amine group (the α-proton) would appear as a multiplet at a downfield-shifted position compared to other aliphatic protons.

The ¹³C NMR spectrum would be characterized by signals corresponding to the spirocyclic carbon atom (a quaternary carbon), the methylene (B1212753) carbons of the cyclobutane rings, the two methine carbons bearing the phenyl and amine groups, and the carbons of the phenyl ring itself. The presence of substituents on the phenyl rings in related compounds affects the electron density and, consequently, the chemical shifts of the C(2) carbon and the methine proton. psu.edu While specific experimental data for this compound is not publicly available, expected chemical shift ranges can be inferred from data on related spiro[3.3]heptane structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho, meta, para)7.20 - 7.40127.0 - 145.0
C-H (bearing amine)3.0 - 3.550.0 - 55.0
C-H (bearing phenyl)3.0 - 3.550.0 - 55.0
Cyclobutane CH₂1.8 - 2.530.0 - 40.0
Spiro C (quaternary)N/A35.0 - 45.0

Mass Spectrometry (MS) in Spiro[3.3]heptane Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₇N), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS). The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of the phenyl group or the amine moiety, which helps in structural confirmation.

Advanced MS techniques like ion mobility-mass spectrometry can provide information about the three-dimensional shape of an ion. Predicted Collision Cross Section (CCS) values, which are a measure of an ion's size and shape in the gas phase, have been calculated for related compounds like 6-[(benzyloxy)methyl]spiro[3.3]heptan-2-amine. uni.lu For this analogue, the predicted CCS for the [M+H]⁺ ion is 145.9 Ų. Similar calculations for this compound would provide valuable data for comparison with experimentally determined values.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of both relative and absolute stereochemistry. For chiral molecules like this compound, single-crystal X-ray diffraction would reveal the precise bond lengths, bond angles, and the spatial orientation of the phenyl and amine substituents. chemrxiv.org

This technique has been crucial in the study of other spiro[3.3]heptane derivatives. For instance, the absolute configuration of stereoisomers of spiro[3.3]heptane-based glutamic acid analogs was confirmed using X-ray crystallography. researchgate.net Similarly, the crystal structure of d-spiro[3.3]heptane-2,6-dicarboxylic acid was determined at low temperatures to establish its absolute configuration. The spatial structure of various 6-(trifluoromethyl)spiro[3.3]heptane building blocks has also been evaluated through X-ray diffraction studies. chemrxiv.org This method would be essential to unambiguously assign the specific stereoisomer of this compound.

Table 2: Representative Crystallographic Data for a Spiro[3.3]heptane Derivative (Data for (R)-spiro[3.3]heptane-2,6-dicarboxylic acid)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.551
b (Å)9.776
c (Å)13.061
Volume (ų)836.3

Conformational Analysis of Spiro[3.3]heptane Ring Systems

The spiro[3.3]heptane core is a rigid structure composed of two cyclobutane rings that share a single carbon atom. The cyclobutane rings are not planar but are puckered, with a puckering angle that can be influenced by substituents. This inherent strain and rigidity limit the conformational freedom of the molecule compared to more flexible systems like cyclohexane. chemrxiv.org

The spatial relationship between the substituents at the C2 and C6 positions is of particular importance. The exit vectors, which represent the bonds connecting the substituents to the scaffold, are non-collinear and non-coplanar. nih.gov The relative spatial arrangement of these vectors can be described by geometric parameters, including the distance between the substituted carbons and various plane angles. This non-planar arrangement is a key feature that makes the spiro[3.3]heptane scaffold a three-dimensional bioisostere of a para-substituted phenyl ring. nih.gov The analysis of these exit vectors, often done through "exit vector plots" (EVP), is a modern approach to characterizing the spatial structure of these molecules. chemrxiv.org

Chiral Properties and Isomerism in Substituted Spiro[3.3]heptane Amines

Due to this axial chirality, this compound exists as a pair of enantiomers (R and S forms). The presence of two different substituents (phenyl and amine) on the two rings also gives rise to diastereomers (cis and trans isomers), depending on their relative orientation.

The synthesis of these compounds often results in a mixture of stereoisomers. Chiral auxiliaries, such as Ellman's sulfinamide, can be employed during synthesis to control the stereochemical outcome. uni.lu Subsequent chromatographic separation is then typically required to isolate the individual pure stereoisomers. uni.lu The absolute configuration of the separated isomers must then be confirmed, often by X-ray crystallography. researchgate.net

Computational and Theoretical Investigations of Spiro 3.3 Heptane Compounds

Quantum Chemical Calculations for 3D Structure Elucidation

For the spiro[3.3]heptane scaffold, the cyclobutane (B1203170) rings are not planar but are puckered. X-ray crystallography studies on derivatives have confirmed this puckering. For instance, in a 2,2,6,6-tetrasubstituted spiro[3.3]heptane derivative, the dihedral angles of the two cyclobutane rings were found to be 12.9(7)° and 21.2(5)°. nih.gov This non-planar arrangement is a defining characteristic of the scaffold. The structure of d-spiro[3.3]heptane-2,6-dicarboxylic acid, a foundational compound in this class, was determined at -160°C, providing precise data on its absolute configuration and molecular geometry. wikipedia.org Such experimental data serves as a crucial benchmark for validating the accuracy of quantum chemical calculations.

Computational models can further build on this by predicting the preferred conformations of substituted spiro[3.3]heptanes, such as 6-Phenylspiro[3.3]heptan-2-amine, where the orientation of the phenyl and amine groups relative to the spirocyclic core is critical for its biological activity.

Density Functional Theory (DFT) Studies on Spiro[3.3]heptane Reactivity and Conformation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, reactivity, and conformational landscape of molecules. DFT calculations, often at levels like B3LYP/6-31G*, can be employed to optimize molecular geometries and predict various properties. nih.gov

For spirocyclic systems, DFT is used to analyze frontier molecular orbitals (FMOs), electrostatic potential maps, and atomic charges to understand reaction mechanisms and stability. nih.gov These calculations help in explaining the localization of orbitals and the flow of charges during chemical reactions. nih.gov The stability of calculated structures is often confirmed by ensuring they correspond to energy minima on the potential energy surface. nih.gov

The conformation of the spiro[3.3]heptane core is a key area of study. The inherent puckering of the two cyclobutane rings creates a rigid, three-dimensional structure. DFT studies can quantify the energy barriers between different puckered conformations and determine the most stable arrangement for substituted derivatives like this compound.

Table 1: Representative Calculated Properties for Spirocyclic Systems

Computational MethodProperty CalculatedTypical ApplicationReference
DFT (B3LYP/6-31G*)Molecular Geometry, Total Energy, Dipole MomentStructure optimization and stability analysis nih.gov
DFTFrontier Molecular Orbitals (FMOs), Electrostatic PotentialReactivity prediction and mechanism elucidation nih.gov
X-Ray CrystallographyDihedral Angles, Bond LengthsExperimental 3D structure determination nih.gov

Molecular Modeling and Dynamics Simulations of Spiro[3.3]heptane Bioisosteres

The spiro[3.3]heptane scaffold is recognized as a valuable bioisostere, particularly as a saturated, three-dimensional replacement for a phenyl ring. nih.govrsc.org Its rigid structure and non-coplanar exit vectors allow it to mimic the spatial arrangement of substituents on an aromatic ring while introducing improved physicochemical properties, such as metabolic stability. nih.govrsc.org

Molecular modeling and dynamics simulations are crucial for evaluating how well a spiro[3.3]heptane-based analog fits into the binding site of a biological target compared to its parent compound. These simulations can model the interactions of the molecule within a protein's active site, predict binding affinities, and analyze the conformational changes that occur upon binding. For example, the spiro[3.3]heptane core has been successfully incorporated into analogs of drugs like sonidegib and vorinostat, where it replaced a benzene (B151609) ring, resulting in potent, patent-free compounds. nih.gov

Exit Vector Plot (EVP) analysis is a specific computational tool used to characterize the spatial geometry of fragments like the spiro[3.3]heptane core, providing a quantitative way to compare its structure to other scaffolds. chemrxiv.org

Analysis of Electronic Properties and Strain within Spiro[3.3]heptane Scaffolds

The spiro[3.3]heptane scaffold is characterized by significant ring strain due to the presence of two fused four-membered rings. This strain influences the molecule's geometric and electronic properties. Computational analysis is essential for quantifying this strain energy and understanding its consequences.

The cyclobutane rings in spiro[3.3]heptane derivatives are puckered to alleviate some of this strain. nih.gov The degree of puckering can vary depending on substitution. In one study, the dihedral angles of the cyclobutane rings in a spiro[3.3]heptane derivative were measured at 12.9° and 21.2°. nih.gov

Strain can also modulate the electronic properties of a molecular framework. researchgate.netfrontiersin.org While specific studies on this compound are not publicly detailed, general principles from computational studies on strained systems show that mechanical stress can alter electronic band gaps and conductivity. researchgate.netrsc.org For the spiro[3.3]heptane core, the inherent strain affects the hybridization of the central spiro-carbon and the surrounding methylene (B1212753) carbons, which in turn influences the molecule's reactivity and its interactions with biological targets.

Table 2: Structural Data for Substituted Spiro[3.3]heptane Derivatives

CompoundParameterValueMethodReference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneRing Dihedral Angle 112.9 (7)°X-Ray Diffraction nih.gov
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneRing Dihedral Angle 221.2 (5)°X-Ray Diffraction nih.gov

Strategic Applications in Medicinal Chemistry and Chemical Biology

Spiro[3.3]heptane as a Bioisosteric Replacement Strategy

Bioisosterism, the substitution of a chemical group with another that retains similar physical and chemical properties, is a cornerstone of rational drug design. acs.orgresearchgate.net The spiro[3.3]heptane framework has emerged as a valuable bioisostere, offering advantages in modulating the properties of drug candidates.

Spiro[3.3]heptane as a Saturated Benzene (B151609) Bioisostere

The spiro[3.3]heptane core is recognized as a saturated bioisostere of the benzene ring. nih.govresearchgate.netenamine.net Its distinct three-dimensional arrangement of atoms, with non-coplanar exit vectors, allows it to mimic the spatial orientation of substituents on a phenyl ring, a feature not achievable with linear or flat scaffolds. nih.govchemrxiv.org This mimicry has been successfully applied in the development of patent-free analogs of existing drugs. For instance, replacing the phenyl ring in various bioactive compounds with a spiro[3.3]heptane moiety has been shown to retain or even enhance biological activity. nih.govchemrxiv.org

This strategy has been validated by incorporating the spiro[3.3]heptane scaffold into the structures of established drugs like the anticancer agents sonidegib and vorinostat, as well as the local anesthetic benzocaine, where it replaced meta- and para-substituted phenyl rings, respectively. nih.govenamine.netchemrxiv.org The resulting saturated analogs demonstrated significant potency in biological assays, confirming that the spiro[3.3]heptane core can effectively serve as a substitute for the phenyl ring in bioactive molecules. chemrxiv.org

Azaspiro[3.3]heptanes as Piperidine (B6355638) and Piperazine (B1678402) Bioisosteres

The concept of bioisosterism with spiro[3.3]heptane extends to heterocyclic systems. Azaspiro[3.3]heptanes, where one or more carbon atoms in the spirocyclic core are replaced by nitrogen, have been investigated as bioisosteres for piperidine and piperazine rings, which are prevalent in many pharmaceuticals. enamine.netscienceopen.comnih.govenamine.net For example, 1-azaspiro[3.3]heptane has been synthesized and validated as a bioisostere of piperidine. scienceopen.comnih.gov This was demonstrated by replacing the piperidine fragment in the anesthetic drug bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core, resulting in a novel, patent-free analog with high activity. scienceopen.comnih.gov

Similarly, various diazaspiro[3.3]heptane cores have been explored as potential bioisosteres for piperazine. mdpi.comrsc.org While some diazaspiro[3.3]heptane-containing compounds showed reduced affinity for their target, the σ2 receptor, this research provided valuable data for understanding the structural requirements for binding. mdpi.com The development of novel spirocyclic motifs, including those with multiple heteroatoms, continues to be an active area of research to expand the intellectual property space and modulate geometric and physicochemical properties. rsc.org

Modulation of Physicochemical Properties (e.g., Solubility, Metabolic Stability) via Bioisosterism

A key advantage of employing bioisosterism is the ability to fine-tune the physicochemical properties of a drug candidate to improve its pharmacokinetic profile. researchgate.net The replacement of flat, aromatic rings with C(sp3)-rich scaffolds like spiro[3.3]heptane can lead to improved properties such as increased aqueous solubility and metabolic stability, while reducing lipophilicity. researchgate.netnih.gov

Introducing a spirocyclic center, as seen with azaspiro[3.3]heptanes, can counterintuitively lower the lipophilicity (logD7.4) of a molecule, despite the net addition of a carbon atom. nih.gov This effect is often attributed to an increase in the basicity of nearby nitrogen atoms. nih.gov Furthermore, the rigid nature of the spiro[3.3]heptane scaffold can protect adjacent chemical bonds from metabolic degradation, leading to enhanced metabolic stability. enamine.netrsc.org These modifications are crucial in drug discovery for developing compounds with better absorption, distribution, metabolism, and excretion (ADME) profiles.

Design of Pharmacological Agents Utilizing Spiro[3.3]heptan-2-amine Cores

The unique structural features of the spiro[3.3]heptan-2-amine core make it an attractive scaffold for the design of novel pharmacological agents. Its three-dimensional nature allows for precise spatial positioning of functional groups, facilitating specific interactions with biological targets.

Spiro[3.3]heptane Scaffolds for Ligand Design and Target Interaction

The rigid spiro[3.3]heptane framework serves as an excellent scaffold for designing ligands that can interact with specific biological targets. chemrxiv.orgnih.gov The defined geometry of the scaffold allows for the creation of molecules with specific shapes and orientations of substituents, which is crucial for achieving high-affinity binding to protein pockets or other biological macromolecules. rsc.orgdrugdiscoverychemistry.com

The use of spiro[3.3]heptane derivatives in ligand design has been explored for various applications, including the development of enzyme inhibitors and receptor modulators. nih.gov The ability to create diverse substitution patterns on the spiro[3.3]heptane core enables the exploration of a wide chemical space to identify potent and selective ligands. nih.gov

Exploration of Spiro[3.3]heptane Amines as Inhibitors of Specific Enzymes (e.g., kinases)

The incorporation of an amine group onto the spiro[3.3]heptane scaffold, as in 6-phenylspiro[3.3]heptan-2-amine, provides a key functional group for targeted interactions, particularly with enzymes like kinases. The amino group can act as a hydrogen bond donor or acceptor, or as a point of attachment for further chemical modifications to optimize binding affinity and selectivity.

While direct studies on this compound as a kinase inhibitor are not extensively detailed in the provided context, the general strategy of using spiro[3.3]heptane scaffolds in drug design is well-established. For example, the replacement of the phenyl ring in the anticancer drug vorinostat, a histone deacetylase inhibitor, with a spiro[3.3]heptane core resulted in a highly active analog. chemrxiv.org This demonstrates the potential of spiro[3.3]heptane-based compounds to interact effectively with enzyme active sites. The synthesis of various functionalized spiro[3.3]heptanes provides building blocks for medicinal chemistry projects aimed at discovering new enzyme inhibitors. chemrxiv.org

Beyond Medicinal Chemistry: Potential Applications in Materials Science

The unique structural and physical properties of the spiro[3.3]heptane framework are not only valuable in medicinal chemistry but also suggest potential applications in the field of materials science. chemrxiv.org Rigid molecular frameworks are essential for creating materials with defined three-dimensional structures. google.com

Integration into Liquid-Crystalline Systems

Liquid crystals are phases of matter with properties intermediate between those of conventional liquids and solid crystals. The molecules that form these phases, known as mesogens, are typically composed of rigid, rod-shaped or disc-shaped units. The spiro[3.3]heptane scaffold, with its inherent rigidity and well-defined three-dimensional geometry, presents an interesting building block for the design of novel mesogens. google.com

The introduction of a spiro[3.3]heptane unit into a molecule can impart the necessary structural rigidity and shape anisotropy required for the formation of liquid-crystalline phases. Patent literature suggests that spiro[3.3]heptane derivatives can serve as components in nematic liquid crystal mixtures, which rely on rod-shaped molecules. google.com The ability to functionalize the spiro[3.3]heptane core at two distinct and reactive centers allows for the synthesis of bilaterally substituted derivatives. google.com This enables the creation of complex molecular architectures suitable for advanced materials. The use of such rigid, non-conjugated hydrocarbon motifs is a growing area of interest in materials science. chemrxiv.org While the direct integration of this compound into liquid crystals is not yet extensively documented, its structural characteristics align with the fundamental requirements for designing new liquid-crystalline materials.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes to Diversely Substituted 6-Phenylspiro[3.3]heptan-2-amine Analogues

The advancement of this compound and its analogues in medicinal chemistry is intrinsically linked to the development of efficient and versatile synthetic routes. Current research focuses on moving beyond established methods to create a wider array of substituted spiro[3.3]heptane amines.

Key strategies include the functionalization of spiro[3.3]heptanones, which serve as crucial precursors. nih.gov A novel approach involves a 'strain-relocating' semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, formed from the addition of metallated bicyclobutanes to cyclopropanone (B1606653) equivalents, to expediently produce substituted spiro[3.3]heptan-1-ones. nih.govresearchgate.net This method is notable for its efficiency and potential for telescopic, one-pot procedures. nih.gov

Other established but continuously refined methods include:

[2+2] Cycloaddition Reactions : The reaction of dichloroketene (B1203229) with specific alkenes is a foundational method for constructing the spiro[3.3]heptane core. evitachem.comnih.gov Future work aims to broaden the scope of accessible alkenes and ketenes to introduce diverse functionalities.

Reductive Amination : This is a common final step to install the amine group onto a ketone precursor. evitachem.com Research is geared towards developing milder and more selective reducing agents and conditions to tolerate a wider range of functional groups on the spirocyclic core and the phenyl ring.

Modifications of Pre-formed Scaffolds : A powerful strategy involves the late-stage functionalization of ketone intermediates. chemrxiv.org For instance, ketones can be converted to bromides, which then undergo reactions to install carboxylic acids or boronic acids, with the latter being a precursor to anilines via a Curtius reaction. chemrxiv.orgresearchgate.net

A significant area of development is the synthesis of heteroatom-containing spiro[3.3]heptane analogues, such as 2,6-diazaspiro[3.3]heptanes. rsc.orgthieme-connect.de A practical route to these structures involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by a high-yielding cyclization, a method amenable to both large-scale and library synthesis. thieme-connect.de The development of such routes is critical as these diaza-analogues are considered valuable bioisosteres for piperazine (B1678402). rsc.org

The table below summarizes some emerging synthetic strategies for spiro[3.3]heptane derivatives.

Synthetic StrategyKey ReactionPrecursor(s)Target MotifReference(s)
Strain-Relocating RearrangementSemipinacol Rearrangement1-Sulfonylcyclopropanols, Lithiated 1-Sulfonylbicyclo[1.1.0]butanesSubstituted Spiro[3.3]heptan-1-one nih.govresearchgate.net
Cycloaddition[2+2] CycloadditionDichloroketene, Alkenes6-Oxospiro[3.3]heptane Core nih.gov
Heterocycle FormationReductive Amination & Cyclization1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, Primary Amines2,6-Diazaspiro[3.3]heptane thieme-connect.de
Late-Stage FunctionalizationCurtius ReactionSpiro[3.3]heptane Carboxylic AcidSpiro[3.3]heptane Aniline chemrxiv.orgresearchgate.net

Advanced Stereochemical Control in Spiro[3.3]heptane Amine Synthesis

Achieving precise control over the three-dimensional arrangement of atoms is paramount for developing effective and selective bioactive molecules. For spiro[3.3]heptane amines, which can possess multiple stereocenters and axial chirality, this presents a significant challenge and a vital area of research.

One promising avenue is the use of biocatalysis. Enantioselective enzyme-catalyzed hydrolysis has been successfully employed to resolve racemic mixtures of 2,6-disubstituted spiro[3.3]heptane derivatives, yielding products with high optical purity. rsc.org For example, pig liver esterase can asymmetrically hydrolyze 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane to produce axially chiral bis(hydroxymethyl) derivatives. rsc.org This highlights the potential of enzymes to create specific stereoisomers that are difficult to access through traditional chemical methods.

Chiral auxiliary-mediated synthesis is another important strategy. The Strecker reaction, used to synthesize α-amino acids, can be adapted for spirocyclic ketones using chiral auxiliaries like Ellman's sulfinamide. nih.gov While initial studies have shown low to moderate diastereoselectivity, the resulting diastereomers can be separated chromatographically, and the absolute configuration can be confirmed by X-ray crystallography. nih.gov Future research will likely focus on optimizing reaction conditions and developing more effective chiral auxiliaries to improve the stereoselectivity of this transformation.

Furthermore, synthetic routes that are inherently stereospecific are highly sought after. For instance, the strain-relocating semipinacol rearrangement to form spiro[3.3]heptan-1-ones has been shown to be fully regio- and stereospecific when starting from an optically active cyclopropanone equivalent. nih.gov This allows for the synthesis of optically active spiro[3.3]heptan-1-ones for the first time, providing a direct route to enantiopure amine precursors. nih.gov Exploring tethering strategies, which have been effective in controlling the stereoselective construction of complex bis-spiroketals, could also provide a new approach to setting remote stereocenters in spiro[3.3]heptane systems. nih.gov

Computational Design and Prediction of Spiro[3.3]heptane Bioisosteres with Tuned Properties

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of molecules with optimized properties. For the spiro[3.3]heptane scaffold, computational methods are crucial for understanding and predicting its behavior as a bioisostere, particularly as a saturated replacement for phenyl rings. chemrxiv.orgnih.gov

A key discovery, supported by computational analysis, is that the spiro[3.3]heptane core can act as a bioisostere for mono-, meta-, and para-substituted phenyl rings despite having non-collinear exit vectors for its substituents. chemrxiv.orgnih.gov This contrasts with previously studied saturated scaffolds like bicyclo[2.2.2]octane, which mimic the linear arrangement of para-substituted rings. chemrxiv.org Computational studies are used to compare the geometric parameters of spiro[3.3]heptane analogues with their aromatic counterparts, providing a basis for their rational application in drug design. researchgate.net

Researchers are using computational tools to predict how replacing a phenyl ring with a spiro[3.3]heptane scaffold affects key physicochemical properties. These properties are critical for a compound's pharmacokinetic profile.

PropertyPhenyl Ring (e.g., in Sonidegib)Spiro[3.3]heptane Analogue (e.g., trans-76)Impact of ReplacementReference(s)
Lipophilicity (clogP)6.86.0Decreased lipophilicity chemrxiv.orgresearchgate.net
Water Solubility~1 µM~1 µMNo significant change researchgate.net
Metabolic Stability (t1/2 in human liver microsomes)93 min47 minReduced metabolic stability chemrxiv.org

These computational and experimental findings demonstrate that the spiro[3.3]heptane scaffold offers a distinct profile compared to the phenyl ring. While it can decrease lipophilicity, which is often a desirable trait in drug candidates, it may also lead to reduced metabolic stability in certain contexts. chemrxiv.orgresearchgate.net Future computational work will focus on designing substituted spiro[3.3]heptane analogues where these properties can be fine-tuned. For example, the introduction of fluorine atoms or other specific functional groups, guided by computational predictions, could enhance metabolic stability while retaining the beneficial three-dimensional structure and improved solubility. scispace.comenamine.net

Exploration of this compound and Related Scaffolds in New Biological Target Modulations

The unique structural and physicochemical properties of the spiro[3.3]heptane scaffold make it an attractive framework for exploring new biological targets and developing novel therapeutics. evitachem.com Research has demonstrated that incorporating this motif can lead to patent-free drug analogues with high potency. chemrxiv.orgnih.govresearchgate.net

A major area of investigation is the use of spiro[3.3]heptane as a saturated bioisostere for the phenyl group in known drugs. nih.gov This strategy has been successfully applied to:

Sonidegib (Anticancer): Replacement of the meta-substituted benzene (B151609) ring with a spiro[3.3]heptane core resulted in an analogue with nanomolar potency. nih.govresearchgate.net

Vorinostat (Anticancer): A spiro[3.3]heptane-containing analogue demonstrated cytotoxic action on human hepatocellular carcinoma cells. researchgate.net

Benzocaine (Anesthetic): The spiro[3.3]heptane analogue showed a significant antinociceptive effect, comparable to Benzocaine itself. chemrxiv.org

Beyond direct bioisosteric replacement, spiro[3.3]heptane derivatives are being designed as novel modulators of specific biological targets. For example, a library of glutamic acid analogues built on the spiro[3.3]heptane scaffold was synthesized to serve as conformational probes for glutamate (B1630785) receptors. nih.gov These rigid analogues help to elucidate the specific binding conformations required for activity at these important neurotransmitter receptors and were also tested for inhibitory activity against H. pylori glutamate racemase, a potential target for new antibiotics. nih.gov

Furthermore, heteroatom-containing spiro[3.3]heptanes are being investigated as mimics for common heterocyclic motifs in drug molecules. rsc.org

2,6-Diazaspiro[3.3]heptane is a validated bioisostere for piperazine, with its incorporation into the drug Olaparib leading to significantly improved target selectivity. rsc.org

2-Azaspiro[3.3]heptane has been introduced as a more water-soluble and rigid bioisostere for the piperidine (B6355638) core. rsc.org

1-Azaspiro[3.3]heptane is also being explored as a next-generation piperidine bioisostere. rsc.orgresearchgate.net

The future in this area lies in systematically applying these scaffolds to a broader range of biological targets, including GPCRs, ion channels, and enzymes, where the defined three-dimensional structure of the spiro[3.3]heptane core can impart novel selectivity and pharmacological profiles.

Integration of Spiro[3.3]heptane Amine Motifs into Complex Molecular Architectures

The true utility of a chemical scaffold is realized when it can be reliably integrated into larger, functional molecules. A key focus of current research is the development of spiro[3.3]heptane amines as versatile building blocks for the construction of complex molecular architectures, particularly for drug discovery. nih.gov

The synthesis of spiro[3.3]heptane-derived amino acids is a prime example of this integration. Researchers have successfully prepared novel, sterically constrained analogues of ornithine and γ-aminobutyric acid (GABA) based on a 2-azaspiro[3.3]heptane core. enamine.netnih.gov These non-natural amino acids can be incorporated into peptides or used as standalone molecules to probe biological systems, offering a rigid structure that is distinct from their flexible natural counterparts. nih.gov

The incorporation of the spiro[3.3]heptane motif into advanced clinical candidates and approved drugs, as seen with analogues of Sonidegib and Vorinostat, underscores its compatibility with complex pharmaceutical structures. chemrxiv.orgnih.gov The synthetic challenge lies in developing robust methods to form bonds between the spiro[3.3]heptane core and other parts of the target molecule. The development of mono- and bi-functional spiro[3.3]heptanes, such as those bearing carboxylic acid, boronic acid, or amine functionalities, provides the necessary chemical handles for this integration. chemrxiv.orgresearchgate.net

Future directions will likely involve the use of advanced cross-coupling reactions to attach the this compound motif to other complex fragments. The development of a diverse toolbox of functionalized spiro[3.3]heptane building blocks, including those with pre-installed fluorine atoms or other desirable groups, will streamline their incorporation into drug discovery programs. enamine.netresearchgate.net This will enable medicinal chemists to more readily explore the impact of this unique 3D scaffold on the biological activity and pharmacokinetic properties of complex lead compounds.

Q & A

Q. What are the key synthetic challenges in preparing 6-Phenylspiro[3.3]heptan-2-amine, and how can they be methodologically addressed?

Spirocyclic amines like this compound pose challenges in ring closure and stereochemical control. A robust synthetic approach involves:

  • Ring-closing strategies : Use of intramolecular cyclization reactions, such as Buchwald-Hartwig amination or transition-metal-catalyzed coupling, to form the spirocyclic core .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen’s catalyst) to ensure desired stereochemistry .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to isolate the product .
    Data Table : Common reaction yields for spirocyclic amine syntheses:
MethodYield (%)Purity (%)Reference
Intramolecular cyclization45–6090–95
Enantioselective catalysis55–7098+

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic techniques?

  • NMR spectroscopy :
    • 1^1H-NMR : Distinct splitting patterns (e.g., AB systems) for axial vs. equatorial protons in the spirocyclic core .
    • 13^{13}C-NMR : Chemical shifts for bridgehead carbons (typically 45–55 ppm) confirm spiro connectivity .
  • X-ray crystallography : Resolves absolute configuration and spatial arrangement of the phenyl group .
  • Chiral HPLC : Validates enantiomeric excess using columns like Chiralpak IA/IB .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound under varying catalytic conditions?

  • Catalyst screening : Test palladium (Pd(OAc)2_2), nickel (NiCl2_2), or copper (CuI) catalysts for cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products; mixed solvents (THF/H2_2O) balance reactivity and selectivity .
  • Kinetic studies : Monitor reaction progress via TLC or LC-MS to identify rate-limiting steps .
    Case Study :
CatalystSolventTemp (°C)Yield (%)
Pd(OAc)2_2DMF8065
NiCl2_2THF/H2_2O6052

Q. How does the spirocyclic structure of this compound influence its pharmacokinetic properties compared to linear analogues?

  • Rigidity : The spiro scaffold reduces conformational flexibility, enhancing target selectivity (e.g., serotonin receptors) .
  • Lipophilicity : LogP values (predicted: ~2.5) suggest improved blood-brain barrier penetration vs. linear amines (LogP ~1.8) .
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to steric hindrance from the spiro core .
    Data Table : Comparative pharmacokinetic parameters:
PropertySpirocyclic AmineLinear Amine
Plasma half-life (h)6.23.8
BBB permeability (LogPS)-1.5-2.3

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Dose-response validation : Replicate assays across multiple concentrations to identify non-linear effects .
  • Target profiling : Use radioligand binding assays (e.g., 3^3H-5-HT1A_{1A}) to confirm receptor affinity vs. off-target effects .
  • Structural analogs : Compare activity trends with bicyclic amines (e.g., bicyclo[2.2.1]heptan-2-amine) to isolate spiro-specific effects .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina to model binding poses in 5-HT1A_{1A} receptors .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., phenyl para-substituents) with binding affinity .

Q. Methodological Guidelines

  • Synthetic protocols : Prioritize inert atmosphere (N2_2/Ar) to prevent amine oxidation .
  • Analytical validation : Combine NMR, HRMS, and elemental analysis for structural confirmation .
  • Biological assays : Include positive controls (e.g., memantine for NMDA receptor studies) and toxicity screens (MTT assay in MDCK cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.